molecular formula C10H13NO2S B8769338 Methyl 6-methyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate CAS No. 721926-88-1

Methyl 6-methyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate

Cat. No. B8769338
M. Wt: 211.28 g/mol
InChI Key: MYXWZJICHAFRCV-UHFFFAOYSA-N
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Patent
US08624040B2

Procedure details

A solution of methyl thieno[2,3-c]pyridine-2-carboxylate (370 mg, 1.9 mmol) and acetonitrile (7.3 mL) was stirred at 42° C. for 6 h over which time the formation of a precipitate was observed. Upon cooling to room temperature, the solvent was removed in vacuo. To the material thus obtained was added methanol (10 mL) and platinum dioxide (100 mg, 0.4 mmol). The mixture was stirred under a balloon H2 atmosphere pressure for 4 h. The solvent was then removed under reduced pressure and the residue obtained was partitioned between EtOAc and saturated aqueous NaHCO3. Upon separation, the aqueous layer was extracted with EtOAc three additional times. The combined organic phases were further washed with saturated aqueous NaHCO3, water and brine, dried over anhydrous MgSO4 and concentrated to give methyl 6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate (0.4 g, 95%) as an off-white solid. LCMS: (FA) ES+ 212; 1H NMR (CDCl3, 300 MHz) δ7.50 (s, 1 H ), 3.85 (s, 3 H ), 3.64 (m, 2H), 2.73 (m, 4 H ), 2.48 (s, 3 H ).
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[C:2]1[C:10]([O:12][CH3:13])=[O:11].[C:14](#N)C>[Pt](=O)=O.CO>[CH3:14][N:7]1[CH2:8][CH2:9][C:4]2[CH:3]=[C:2]([C:10]([O:12][CH3:13])=[O:11])[S:1][C:5]=2[CH2:6]1

Inputs

Step One
Name
Quantity
370 mg
Type
reactant
Smiles
S1C(=CC=2C1=CN=CC2)C(=O)OC
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under a balloon H2 atmosphere pressure for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
To the material thus obtained
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc and saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
Upon separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc three additional times
WASH
Type
WASH
Details
The combined organic phases were further washed with saturated aqueous NaHCO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1CC2=C(CC1)C=C(S2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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